Safracin B

Catalog No.
S527036
CAS No.
87578-99-2
M.F
C28H36N4O7
M. Wt
540.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Safracin B

CAS Number

87578-99-2

Product Name

Safracin B

IUPAC Name

(2S)-2-amino-N-[[(1R,2S,10R,12S,13S)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide

Molecular Formula

C28H36N4O7

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17-,18-,21-,28-/m0/s1

InChI Key

GKUZBRIJGIGFKC-DODRDYGUSA-N

SMILES

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

Solubility

Soluble in DMSO

Synonyms

EM 5519; EM5519; EM-5519; Safracin B; Antibiotic EM 5519; Antibiotic Y 16482-alpha; Antibiotic Y 16482alpha

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

Description

The exact mass of the compound Safracin B is 540.2584 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Safracin B is a cyclic peptide antibiotic isolated from the marine bacterium Pseudomonas fluorescens []. Research on Safracin B focuses on its potential as a new weapon in the fight against antibiotic-resistant bacteria.

Antimicrobial Activity

Studies have shown that Safracin B exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, including some strains resistant to conventional antibiotics [, ]. This makes Safracin B a promising candidate for developing new antibiotics to combat the growing threat of multidrug-resistant bacteria.

Mechanism of Action

Research is ongoing to fully understand Safracin B's mechanism of action. However, some studies suggest it disrupts bacterial cell membranes, leading to cell death []. Understanding the mechanism of action is crucial for developing strategies to overcome potential resistance development by bacteria.

Safracin B is a tetrahydroisoquinoline (THIQ) alkaloid produced by the bacterium Pseudomonas fluorescens []. It exhibits broad-spectrum antimicrobial activity and shows strong antitumor potential [].


Molecular Structure Analysis

Safracin B possesses a complex molecular structure with several key features:

  • A central tetrahydroisoquinoline (THIQ) ring system, a common feature of THIQ alkaloids [].
  • A hydroxyl group (OH) attached at the 21st carbon position, differentiating it from Safracin A (which lacks this hydroxyl group) [].
  • The presence of multiple nitrogen atoms contributes to its biological activity [].

The specific arrangement of these functional groups is believed to be crucial for its interactions with target molecules [].


Chemical Reactions Analysis

The complete biosynthesis pathway of Safracin B is not fully elucidated. However, research suggests it involves a series of enzymatic reactions starting from common amino acid precursors [].


Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of Safracin B, such as melting point, boiling point, and solubility, is limited in scientific publications.

The exact mechanism of Safracin B's antimicrobial activity remains under investigation. However, studies suggest it may disrupt bacterial cell membrane function [].

Safracin B's antitumor activity is believed to be linked to its interaction with DNA or RNA synthesis in cancer cells []. Further research is needed to fully understand its mechanism of action in this context.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

540.25839950 g/mol

Monoisotopic Mass

540.25839950 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

82029-27-4

Wikipedia

Safracin B

Dates

Modify: 2024-04-14
1: Ikeda Y, Idemoto H, Hirayama F, Yamamoto K, Iwao K, Asao T, Munakata T. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation. J Antibiot (Tokyo). 1983 Oct;36(10):1279-83. PubMed PMID: 6417094.
2: Meyers E, Cooper R, Trejo WH, Georgopapadakou N, Sykes RB. EM5519, a new broad-spectrum antibiotic produced by Pseudomonas fluorescens. J Antibiot (Tokyo). 1983 Feb;36(2):190-3. PubMed PMID: 6403499.
3: Ikeda Y, Matsuki H, Ogawa T, Munakata T. Safracins, new antitumor antibiotics. II. Physicochemical properties and chemical structures. J Antibiot (Tokyo). 1983 Oct;36(10):1284-9. PubMed PMID: 6643278.
4: Cooper R, Unger S. Structure of the quinone antibiotic EM5519 and the behavior of quinones in fast atom bombardment mass spectrometry. J Antibiot (Tokyo). 1985 Jan;38(1):24-30. PubMed PMID: 3972725.
5: Ikeda Y, Shimada Y, Honjo K, Okumoto T, Munakata T. Safracins, new antitumor antibiotics. III. Biological activity. J Antibiot (Tokyo). 1983 Oct;36(10):1290-4. PubMed PMID: 6358171.
6: Okumoto T, Kawana M, Nakamura I, Ikeda Y, Isagai K. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice. J Antibiot (Tokyo). 1985 Jun;38(6):767-71. PubMed PMID: 4019320.

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